molecular formula C14H18BrN3O2 B6638416 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol

Cat. No.: B6638416
M. Wt: 340.22 g/mol
InChI Key: CMGFVJVUZXXDDZ-UHFFFAOYSA-N
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Description

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol is a complex organic compound that features a bromine atom, a phenol group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethylamino group: This step involves the reaction of the oxadiazole derivative with an appropriate amine under controlled conditions.

    Phenol formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol can undergo several types of chemical reactions:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but lacks the oxadiazole ring.

    2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol: Similar structure but lacks the bromine atom.

    4-Bromo-2-[1-[2-(1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol: Similar structure but lacks the methyl group on the oxadiazole ring.

Uniqueness

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol is unique due to the presence of both the bromine atom and the 3-methyl-1,2,4-oxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-3-12(11-8-10(15)4-5-13(11)19)16-7-6-14-17-9(2)18-20-14/h4-5,8,12,16,19H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFVJVUZXXDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)NCCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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